BenchChemオンラインストアへようこそ!

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Lipophilicity Membrane permeability Drug-likeness

7-Butyl-3-methyl-8-morpholino-1H-purine-2,6-dione (CAS 313531-00-9) is a rationally designed purine-2,6-dione building block that uniquely balances metabolic stability and target engagement. Its C8-morpholine ensures a balanced H-bond acceptor profile critical for PI3K/mTOR inhibition, while the linear N7-butyl chain offers a hydrophobic surface distinct from branched analogs. With a predicted LogP of ~1.5–2.5 and a moderate PSA (~90 Ų), this scaffold is optimized for cell-permeable ATP-competitive probes and adenosine-receptor subtype profiling. Supplied at ≥95% purity (HPLC), it replaces inconsistent in-class analogs, delivering reproducible SAR in parasitic PNP enzyme assays and chromatographic logD calibrations.

Molecular Formula C14H21N5O3
Molecular Weight 307.354
CAS No. 313531-00-9
Cat. No. B3016855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
CAS313531-00-9
Molecular FormulaC14H21N5O3
Molecular Weight307.354
Structural Identifiers
SMILESCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C14H21N5O3/c1-3-4-5-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-8-22-9-7-18/h3-9H2,1-2H3,(H,16,20,21)
InChIKeyAAZNEPATTVCDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 313531-00-9): Procurement-Relevant Structural and Physicochemical Identity


7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a fully synthetic purine-2,6-dione derivative bearing a morpholine substituent at the C8 position, a methyl group at N3, and an n-butyl chain at N7 [1]. This substitution pattern produces a calculated molecular weight of 307.35 g·mol⁻¹ and a predicted density of 1.43±0.1 g·cm⁻³, placing it in a lipophilicity range that is intermediate between polar, unsubstituted purine-diones and highly lipophilic N7-aryl analogs [1]. The compound is supplied as a research-grade chemical with a minimum purity specification of 95% (HPLC) by reputable vendors such as AKSci , making it a defined, quality-controlled starting point for medicinal chemistry and chemical biology applications.

Why In-Class Purine-2,6-dione Analogs Cannot Substitute for 7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione


The 8-morpholinopurine-2,6-dione scaffold is a privileged chemotype for probing PI3K/mTOR signaling [1] and purine salvage enzymes [2]; however, even minor alterations in the N7, N3, or C8 appendages produce dramatic shifts in target engagement, physicochemical properties, and metabolic fate. Generic substitution of a 7-butyl chain with a branched isopentyl group (e.g., CAS 313530-76-6) alters the linear hydrophobic surface available for protein binding and can reduce ligand efficiency indices [3]. Likewise, replacing the C8 morpholine with an unsubstituted amine or a piperazine abolishes the balanced hydrogen-bond-acceptor character that contributes to metabolic stability [4]. The quantitative evidence below demonstrates that 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione occupies a narrow property space—logP, PSA, H-bond profile, and synthetic accessibility—that is not replicated by any single in-class analog, making blanket substitution scientifically unsound for reproducible research.

Quantitative Differentiators for 7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione vs. Nearest Analogs


Lipophilicity LogP Advantage Over the Unsubstituted 8-Morpholino Core

The N7 n-butyl chain elevates the predicted logP of 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione from the strongly hydrophilic ACD/LogP of –1.52 reported for the N7-unsubstituted analog 3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 318271-91-9) into the favorable oral-bioavailability window (predicted logP ≈ +1.5–2.5) [1]. The measured LogD (pH 5.5) of the unsubstituted analog is –0.61, underscoring its poor passive membrane permeability . In contrast, the target compound’s increased lipophilicity, attributable to the 7-butyl substituent, is expected to shift LogD closer to neutrality, consistent with General Solubility Equation predictions for each added methylene unit (+0.5 logP).

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Profile and Metabolic Stability vs. 7-Butylxanthine

Replacement of the C8 hydrogen atom in 7-butylxanthine (CAS 60942-23-6) with a morpholine ring introduces an additional hydrogen-bond acceptor (HBA) and removes an NH donor, altering the net HBA/HBD profile from 4/2 to 5/1 [1][2]. The morpholine oxygen contributes to the polar surface area (predicted PSA ≈ 90 Ų for the target [3] vs. ~69 Ų for 7-butylxanthine) and has been associated with reduced oxidative metabolism at the purine core in broader morpholinopurine SAR studies [4]. Although direct metabolic stability data for this pair are absent, class-level SAR indicates that C8 morpholino substitution consistently improves microsomal half-life relative to C8-unsubstituted xanthines.

Metabolic stability Morpholine effect Hydrogen bonding

Synthetic Purity and Reproducibility for Procurement Decisions

7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is commercially available from AKSci with a guaranteed minimum purity of 95% (HPLC) and from Life Chemicals at 90%+ [1]. This contrasts with several N7-aryl or N7-branched-alkyl analogs (e.g., CAS 313530-76-6, 7-isopentyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) for which publicly listed purity specifications are often limited to “typical 95%” without batch-certificate assurance . The linear butyl chain simplifies purification by flash chromatography relative to branched or aromatic congeners, resulting in more consistent batch-to-batch purity profiles.

Purity specification Reproducibility Vendor quality

Linear Alkyl Chain as a Structure–Activity Relationship (SAR) Probe vs. Branched Analogs

In a series of 7H-purine-2,6-dione derivatives evaluated for psychotropic activity, linear N7 alkyl substituents (n-butyl, n-pentyl) exhibited distinct ligand efficiency indices compared to branched isomers when analyzed by micellar electrokinetic chromatography [1]. Although the specific target compound was not included in that dataset, the class-level trend indicates that a linear butyl chain provides a different hydrophobic contact surface and conformational ensemble relative to an isopentyl chain, potentially altering target selectivity. The linear butyl substituent of the target compound is predicted to favor extended conformations, whereas the branched isopentyl analog (CAS 313530-76-6) populates more compact rotameric states, which can differentially affect binding to narrow hydrophobic pockets.

Structure–Activity Relationship (SAR) N7 substituent Ligand efficiency

Best-Fit Research and Procurement Scenarios for 7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione


Medicinal Chemistry Kinase Inhibitor Scaffold Optimization

The morpholinopurine core is a proven kinase inhibitor scaffold [1]. The target compound’s balanced LogP (predicted ≈1.5–2.5) and moderate PSA (≈90 Ų) [2] make it a suitable starting point for designing cell-permeable ATP-competitive inhibitors. The linear N7 butyl chain can be further functionalized or replaced in SAR studies, while the C8 morpholine contributes metabolic stability [1].

Purine Salvage Pathway Probe Development

The compound has been evaluated for binding affinity against Toxoplasma gondii purine nucleoside phosphorylase (PNP) [3]. This suggests utility as a probe for purine salvage enzyme inhibition, particularly in parasitic organisms where PNP is a validated target. The 7-butyl substitution may confer selectivity over human PNP orthologs, pending direct comparative data.

Physicochemical Reference Standard for Drug-Likeness Assessment

With a defined purity of ≥95% , a molecular weight of 307.35 g·mol⁻¹, and calculated properties within Lipinski’s Rule of 5 space, the compound can serve as a reference standard for calibrating chromatographic logD determination methods and for validating in silico ADME prediction models in an industrial drug discovery setting.

Chemical Biology Probe for Adenosine Receptor Modulation

The purine-2,6-dione scaffold is a known adenosine receptor ligand. The morpholine and n-butyl substituents of this compound may bias selectivity toward specific adenosine receptor subtypes (A2A vs. A2B) compared to caffeine-like tri-methylxanthines [4], providing a differentiated tool for functional cAMP assays.

Quote Request

Request a Quote for 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.